molecular formula C₉H₅D₃F₄O₂ B1142252 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol CAS No. 1386987-94-5

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol

Cat. No.: B1142252
CAS No.: 1386987-94-5
M. Wt: 227.17
InChI Key:
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Description

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol is a fluorinated benzyl alcohol derivative. It is characterized by the presence of four fluorine atoms on the benzene ring and a methoxymethyl group at the para position. This compound is often used in synthetic chemistry due to its unique reactivity and stability.

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with 1,2,4,5-tetrafluorobenzene.

    Methoxymethylation: The benzene ring undergoes methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Reduction: The resulting intermediate is then reduced to form 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: It can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions.

Major Products:

Chemistry:

  • Used as a reagent in the synthesis of complex organic molecules.
  • Acts as a precursor for the synthesis of fluorinated compounds.

Biology:

  • Utilized in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

    4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol: Similar structure but without the deuterium labeling.

    2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol: Lacks the methoxymethyl group.

    2,3,5,6-Tetrafluorobenzyl Alcohol: Lacks both the methoxymethyl and deuterium labeling.

Uniqueness:

Properties

CAS No.

1386987-94-5

Molecular Formula

C₉H₅D₃F₄O₂

Molecular Weight

227.17

Synonyms

2,3,5,6-Tetrafluoro-4-(methoxy-d3-methyl)benzenemethanol,

Origin of Product

United States

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